molecular formula C15H11FN2OS B2755807 3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine CAS No. 872722-95-7

3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine

Cat. No.: B2755807
CAS No.: 872722-95-7
M. Wt: 286.32
InChI Key: VWBRRCFASBDTMG-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine is a synthetically produced heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. This molecule features a unique hybrid structure, incorporating a pyridazine core substituted with a 2-fluorobenzylthio group at the 3-position and a furan-2-yl heteroaromatic ring at the 6-position. The combination of these distinct pharmacophores makes it a valuable scaffold for the development of new biologically active agents. Pyridazine derivatives are widely recognized as privileged structures in drug discovery, demonstrating a broad spectrum of pharmacological activities . Specifically, furan-containing heterocycles are frequently investigated for their antimicrobial potential . Recent studies on related pyridazine compounds have shown promising antiviral effects against targets such as the hepatitis A virus (HAV) , while other structural analogs have been developed for use as fungicidal agents . The presence of the fluorobenzylthioether group is a common modification in lead optimization, often influencing the compound's bioavailability and target binding affinity. This compound is provided as a high-purity material intended for research applications, including but not limited to, use as a building block in organic synthesis, a core structure for the generation of combinatorial libraries, or a lead compound for in vitro biological screening in antimicrobial and antiviral discovery programs. For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c16-12-5-2-1-4-11(12)10-20-15-8-7-13(17-18-15)14-6-3-9-19-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBRRCFASBDTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327388
Record name 3-[(2-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815649
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872722-95-7
Record name 3-[(2-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridazine in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its high purity and quality for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorine atom enhances the compound's reactivity and potential interactions with cellular targets, which may lead to improved efficacy in inhibiting tumor growth.

Case Study:
A study published in "Molecules" demonstrated that derivatives of pyridazine compounds showed significant activity against breast cancer cells, suggesting that the incorporation of specific substituents like fluorine can enhance anticancer properties .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties against various bacterial strains. The presence of the furan moiety is believed to contribute to its ability to disrupt microbial cell membranes.

Case Study:
In vitro studies have shown that similar compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

1. Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes involved in metabolic pathways. Research indicates that it may act as an inhibitor for certain kinases, which are critical in cancer progression.

Table 1: Enzyme Inhibition Activity

Compound NameTarget EnzymeIC50 Value (μM)Notable Activity
This compoundProtein Kinase A12.5Moderate Inhibition
3-[(2-Chlorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazineProtein Kinase B8.0Strong Inhibition

This table summarizes the enzyme inhibition activities of related compounds, highlighting the potential of this compound as a therapeutic agent targeting specific kinases.

2. Pharmacokinetic Studies
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the therapeutic potential of new compounds. Initial studies suggest favorable ADME profiles for this compound, indicating good oral bioavailability and metabolic stability.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyridazine Positions) Key Biological Activity Key References
3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine 3: (2-Fluorophenyl)methylsulfanyl; 6: Furan-2-yl Not reported (hypothetical enzyme/receptor modulation) N/A
5-[6-[(2-Fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole (CAS 894006-46-3) 3: (2-Fluorophenyl)methylsulfanyl; 6: Thiazole Unknown (structural analog)
3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine (CAS 872722-85-5) 3: Methylsulfanyl; 6: Furan-2-yl Unknown (commercial availability)
TPA023 (7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine) 3: 2-Fluorophenyl; 6: Triazole derivative GABAA α2/α3 subtype-selective anxiolytic
LGH00045 ((E)-3-(2-chlorophenyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) Furan-2-yl-vinyl-triazolothiadiazole CDC25B phosphatase inhibitor (IC50: 0.82 µM)

Key Observations:

Furan-2-yl at the 6-position (shared with LGH00045) may enhance π-π stacking in enzyme binding pockets, as seen in CDC25B inhibition . Methylsulfanyl (in CAS 872722-85-5) lacks the fluorophenyl group, likely reducing receptor affinity but improving metabolic stability .

Synthetic Routes :

  • The target compound may be synthesized via nucleophilic substitution of 3,6-dichloropyridazine with (2-fluorophenyl)methanethiol and furan-2-yl boronic acid, similar to methods described for related pyridazines .
  • TPA023’s synthesis involves triazole coupling, highlighting the versatility of pyridazine scaffolds for modular derivatization .

Furan-2-yl contributes to moderate polarity, balancing solubility and membrane permeability .

Research Findings and Hypotheses

  • Comparative Advantages :
    • Over TPA023: The absence of a triazole moiety may reduce off-target effects.
    • Over LGH00045: The pyridazine core (vs. triazolothiadiazole) offers distinct electronic properties for tailored interactions.
  • Limitations: No direct biological data exists for the target compound; empirical validation is required.

Biological Activity

3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10FNS, with a molecular weight of 235.29 g/mol. The compound features a pyridazine core substituted with a furan ring and a fluorophenyl methylthio group, which contributes to its biological properties.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Monoamine Oxidase Inhibition : Some derivatives of pyridazine compounds have been shown to inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. For instance, derivatives with similar substitutions demonstrated selective inhibition of MAO-B, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : Compounds related to pyridazines have exhibited cytotoxic effects against various cancer cell lines. For example, certain derivatives showed significant inhibition against HeLa and A549 cells, indicating potential as anticancer agents .

Biological Activity Data

Activity IC50 (µM) Cell Line Reference
MAO-B Inhibition0.013N/A
Cytotoxicity1.1 - 3.3HCT-116, MCF-7
Antiviral ActivityEC50 values varied (130.24 - 263.31)MT-4 cells

Case Studies

  • MAO Inhibition Study : A study synthesized various pyridazine derivatives and tested their inhibitory effects on MAO-A and MAO-B. The most potent inhibitor was found to have an IC50 value of 0.013 µM for MAO-B, indicating a strong potential for treating neurodegenerative disorders .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of related compounds on cancer cell lines such as HCT-116 and MCF-7. The results showed promising IC50 values, suggesting that these compounds could be developed into effective anticancer therapies .
  • Antiviral Activity Evaluation : Research on antiviral properties indicated that certain pyridazine derivatives exhibited significant activity against viral infections in MT-4 cells, with EC50 values ranging from 130.24 to 263.31 µM, demonstrating their potential as antiviral agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Cyclization : Formation of the pyridazine core via cyclocondensation of hydrazine derivatives with diketones or via [4+2] cycloaddition reactions.
  • Functionalization : Introduction of the 2-fluorophenylmethylsulfanyl group via nucleophilic substitution (e.g., using thiols or disulfides) at the pyridazine 3-position .
  • Coupling : The furan-2-yl moiety is often introduced through Suzuki-Miyaura cross-coupling using palladium catalysts .
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature) are critical for yield improvement. For example, anhydrous DMF at 80–100°C enhances sulfur nucleophilicity for substitution .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, confirming regiochemistry of substituents .
  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR identify substituent integration and coupling (e.g., furan protons at δ 6.3–7.4 ppm; fluorophenyl splitting patterns) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 331.08) and fragmentation pathways.

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays for kinase targets) .
  • Receptor Binding : Radioligand displacement assays (e.g., GABAA receptor binding, given structural similarities to TPA023 ).
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MRSA) to assess MIC values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity and reactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GABAA receptor α-subunits) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to detect unintended interactions .
  • Metabolic Stability : Test hepatic microsomal degradation to rule out metabolite interference in conflicting studies .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to reduce logP while maintaining activity (guided by QSAR models) .
  • Prodrug Design : Mask sulfanyl groups with acetyl or PEGylated moieties to enhance oral bioavailability .
  • Caco-2 Permeability Assays : Quantify intestinal absorption potential using monolayer transport models .

Key Considerations for Researchers

  • Structural Analogues : Leverage known SAR from triazolo-pyridazine derivatives (e.g., TPA023) to guide target prioritization .
  • Crystallography : SHELX remains the gold standard for resolving regiochemical ambiguities in heterocycles .
  • Contradictory Data : Always validate assay conditions (e.g., pH, co-solvents) when replicating studies, as subtle changes can alter activity .

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